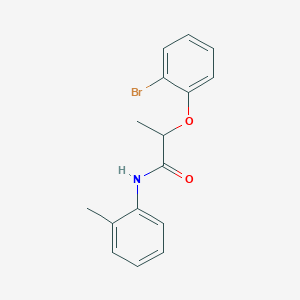

![molecular formula C25H27ClN2O3S B4614232 N-丁基-4-{[(5-氯-2-甲基苯基)(苯磺酰)氨基]甲基}苯甲酰胺](/img/structure/B4614232.png)

N-丁基-4-{[(5-氯-2-甲基苯基)(苯磺酰)氨基]甲基}苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to "N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide" involves multi-step chemical processes including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield intermediates crucial for the development of various benzamide derivatives. For instance, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate, showcases the complexity and efficiency of these synthetic routes, with a total yield of 44.2%, highlighting the suitability for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to our compound of interest, has been elucidated using techniques such as X-ray single-crystal diffraction. These studies reveal that the compounds belong to various crystal systems with specific space groups, providing insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior. For example, the structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide was determined, highlighting its novel class and providing a basis for evaluating its herbicidal activity (Wei Li et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including pharmacokinetic and metabolic interconversions, demonstrating their dynamic nature in biological systems. Studies on the pharmacokinetics of certain benzamide derivatives reveal their interconversion between sulfoxide and sulfide metabolites, which significantly affects their bioavailability and distribution in tissues. Such insights are essential for designing compounds with desired pharmacological profiles (B. Kuo et al., 1993).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, play a vital role in their application and function. The determination of these properties through experimental studies aids in the formulation of drugs and materials. For instance, the synthesis and characterization of composite NF membranes using novel polymers related to benzamide derivatives demonstrate the importance of understanding these properties for industrial applications (M. Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with biological molecules, are crucial for their therapeutic and industrial applications. Molecular docking studies and detailed chemical analyses provide insights into the potential bioactivity of these compounds, such as antifungal and antiviral properties, which are essential for drug development and other applications (A. FazilathBasha et al., 2021).

科学研究应用

用于脱盐的复合 NF 膜

Padaki 等人 (2013) 合成了聚[(4-氨基苯基)磺酰基]丁二酰胺 (PASB) 及其甲基化变体,用于聚砜复合膜。这些通过扩散诱导相分离法开发的膜表现出亲水特性,并在脱盐方面显示出潜力,脱盐率高达 52% NaCl (Padaki 等人,2013)。

非水毛细管电泳

Ye 等人 (2012) 开发了一种非水毛细管电泳方法,用于分离甲磺酸伊马替尼及其相关物质,包括苯甲酰胺衍生物。该方法提供了所研究分析物的基线分离,并被证明对药物化合物的质量控制有效 (Ye 等人,2012)。

苯甲酰胺衍生物的合成

Jian-she (2009) 的研究重点是合成 4-氯-2-(N-甲基-N-苯磺酰胺)苯甲酸甲酯,这是一种重要的药物中间体,展示了一种工业化生产途径,因为它具有更高的产量和更低的成本 (Yang Jian-she,2009)。

苯甲酰胺衍生物的药理学评价

Sonda 等人 (2004) 合成了并评估了一系列苯甲酰胺衍生物作为选择性血清素 4 受体激动剂。这些化合物显示出作为新型促动力剂的希望,能够促进胃排空并增加排便频率,突出了它们在胃肠道运动障碍中的治疗潜力 (Sonda 等人,2004)。

属性

IUPAC Name |

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O3S/c1-3-4-16-27-25(29)21-13-11-20(12-14-21)18-28(24-17-22(26)15-10-19(24)2)32(30,31)23-8-6-5-7-9-23/h5-15,17H,3-4,16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPLKZHQONJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

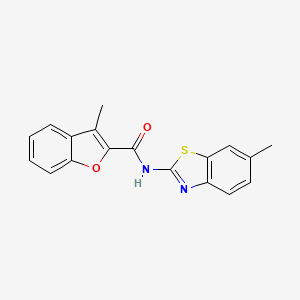

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)

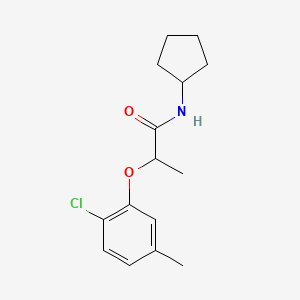

![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)

![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)